molecular formula C16H21NO4 B2877335 (+/-)-tert-Butyl 2-(4-methoxybenzyl)-4-oxoazetidine-1-carboxylate CAS No. 1379812-23-3

(+/-)-tert-Butyl 2-(4-methoxybenzyl)-4-oxoazetidine-1-carboxylate

Cat. No. B2877335
CAS RN: 1379812-23-3
M. Wt: 291.347
InChI Key: QTVYMRWSTUESRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the mechanism of the reaction.


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and refractive index. The compound’s chemical properties might include its acidity or basicity, reactivity with other substances, and stability .

Scientific Research Applications

Asymmetric Synthesis

The compound (+/-)-tert-Butyl 2-(4-methoxybenzyl)-4-oxoazetidine-1-carboxylate is utilized in the field of asymmetric synthesis. For instance, Davies et al. (2008) demonstrate its application in achieving high levels of enantiorecognition and efficient parallel kinetic resolution for producing differentially protected cispentacin derivatives (Davies, Aye, Garner, Roberts, Smith, & Thomson, 2008). This is significant for the synthesis of chirally pure compounds, which are crucial in pharmaceuticals and materials science.

Carboxamide Protecting Group

Muranaka et al. (2011) explored the use of a related compound, 4-(tert-butyldimethylsiloxy)-2-methoxybenzyl (SiMB), as a new carboxamide protecting group. This protecting group can be removed under mild basic conditions, and its versatility was demonstrated in the protection of simple carboxamide groups and complex acid-sensitive adenosine derivatives (Muranaka, Ichikawa, & Matsuda, 2011). This research contributes to the development of new methodologies in organic synthesis, particularly in the protection and deprotection of sensitive functional groups.

Safety and Hazards

Information on safety and hazards includes the compound’s toxicity, flammability, and environmental impact. It also includes precautions that should be taken when handling the compound .

properties

IUPAC Name

tert-butyl 2-[(4-methoxyphenyl)methyl]-4-oxoazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(19)17-12(10-14(17)18)9-11-5-7-13(20-4)8-6-11/h5-8,12H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVYMRWSTUESRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC1=O)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.